Cyclopropylhydrazine oxalate
Description
Cyclopropylhydrazine oxalate is a hydrazine derivative characterized by a cyclopropyl group and an oxalate salt. Its molecular formula is C₆H₁₂N₂O₄, with a molecular weight of 176.17 g/mol . The compound is of interest in medicinal chemistry, particularly in the development of selective enzyme inhibitors.
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
cyclopropylhydrazine;oxalic acid |
InChI |
InChI=1S/C3H8N2.C2H2O4/c4-5-3-1-2-3;3-1(4)2(5)6/h3,5H,1-2,4H2;(H,3,4)(H,5,6) |
InChI Key |
IWPHAFFZIMCNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Steps
-
Formation of cyclopropylhydrazine :
-
Deprotection to cyclopropylhydrazine hydrochloride :
-
Oxalate salt formation :
Structural Analysis and Hydrogen Bonding
The compound’s structure is analogous to dihydrazinium oxalate , where:
-
Cations : Cyclopropylhydrazinium ions (N₂H₅⁺) replace hydrazinium ions.
-
Anions : Oxalate (C₂O₄²⁻) forms a planar, resonance-stabilized structure.
-
Hydrogen bonding : A three-dimensional network links cations and anions via N–H⋅⋅O bonds. Each oxalate is surrounded by six cations, while each cation interacts with three oxalates and one neighboring cation .
Thermal Stability and Decomposition
While explicit data for this compound is limited, analogous systems suggest:
Comparison with Similar Compounds
Key Findings :
- The cyclopropyl group alone (compound 31) confers weak MAO inhibition, highlighting the necessity of the PCM moiety for potency.
Salt Forms and Physicochemical Properties
- Cyclopropylhydrazine oxalate (CAS 40737-14-2) has improved solubility in polar solvents compared to its hydrochloride counterpart (CAS 213764-25-1) .
Q & A
Q. What are the common synthetic routes for cyclopropylhydrazine oxalate in heterocyclic compound synthesis?
this compound is synthesized via N-Boc deprotection of bis-Boc-protected precursors, followed by cyclopropane ring opening and rearrangement. For example, quinoline derivatives are formed through a pseudo-sigmatropic rearrangement of the protonated hydrazide intermediate, leading to iminium species and subsequent cyclization/oxidation steps . Key methodological considerations:
- Use acidic conditions (e.g., H3PO4) to initiate deprotection.
- Control reaction temperature to avoid competing pathways (e.g., over-oxidation).
- Monitor intermediates via <sup>1</sup>H NMR or LC-MS to confirm ring-opening and re-aromatization.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Chromatography : Reverse-phase HPLC with UV detection (e.g., using a C18 column and 0.1 M HCl as mobile phase) .
- Spectroscopy : <sup>13</sup>C NMR to confirm cyclopropane ring integrity and hydrazine protonation states.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]<sup>+</sup> for C3H8N2·C2H2O4, expected m/z 176.06) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators with organic vapor cartridges if airborne concentrations exceed limits .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications of cyclopropylhydrazine derivatives influence LSD1 inhibition selectivity?
The piperidin-4-ylmethyl (PCM) group enhances LSD1 selectivity (>150×) by optimizing electrostatic interactions with the enzyme’s flavin-binding domain. For example:
| Compound | R2 Group | LSD1 IC50 (μM) | MAO-A/B IC50 (μM) | Selectivity (LSD1 vs. MAO-A/B) |
|---|---|---|---|---|
| 32 | PCM | 0.02 | 3.0 / 2.5 | >150× |
| 26 | Neutral | 0.15 | 1.8 / 2.4 | <10× |
| Computational docking studies suggest the PCM group stabilizes a salt bridge with Asp555 in LSD1 . |
Q. What mechanistic insights explain cyclopropane ring-opening during this compound reactions?
The ring-opening proceeds via a pseudo-sigmatropic rearrangement under acidic conditions. Key steps:
- Protonation of the hydrazine nitrogen destabilizes the cyclopropane.
- Ring strain relief drives cleavage, forming an iminium intermediate.
- Rearomatization and cyclization yield heterocyclic products (e.g., quinolines). Experimental validation : Isotopic labeling (<sup>13</sup>C at cyclopropane carbons) tracked via <sup>13</sup>C NMR confirms cleavage regiochemistry .
Q. How can computational modeling optimize cyclopropylhydrazine derivatives for target specificity?
- Docking simulations : Use software like AutoDock Vina to predict binding poses in MAO-A/B vs. LSD1. Focus on π-π stacking with FAD cofactors and hydrogen bonding with active-site residues .
- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC50 to design analogs with improved selectivity.
Methodological Challenges and Solutions
Q. How to address instability of this compound in aqueous solutions?
- Buffer selection : Use 0.1 M HCl (pH ~1) to protonate the hydrazine moiety, reducing nucleophilic degradation .
- Low-temperature storage : Freeze aliquots at -80°C and thaw immediately before use .
Q. What strategies improve yield in multi-step syntheses involving this compound?
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